1-(bromodifluoromethyl)-3-nitro-1H-pyrazole
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Overview
Description
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a bromodifluoromethyl group and a nitro group. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group onto a pyrazole ring. One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane. This transformation proceeds smoothly in the presence of catalytic eosin Y at room temperature, offering broad functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while reduction can produce amino-substituted pyrazoles.
Scientific Research Applications
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl and nitro groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. The compound’s effects are mediated through its ability to modify the activity of enzymes or receptors, potentially leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chlorodifluoromethyl)-3-nitro-1H-pyrazole
- 1-(Trifluoromethyl)-3-nitro-1H-pyrazole
- 1-(Difluoromethyl)-3-nitro-1H-pyrazole
Uniqueness
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or fluorine alone, making this compound valuable for specialized applications in research and industry.
Properties
CAS No. |
1995072-50-8 |
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Molecular Formula |
C4H2BrF2N3O2 |
Molecular Weight |
242 |
Purity |
95 |
Origin of Product |
United States |
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